BenchChemオンラインストアへようこそ!

Norethisterone Acetate

Receptor Binding Progestin Pharmacology Competitive Binding Assay

Select Norethisterone Acetate (NETA) for your R&D and formulation needs. Its acetate ester prodrug design delivers predictable oral bioavailability (AUC ratio 95% vs. other formulations), while lower PR affinity (Ki 72 nM) and distinct MR antagonism set it apart from levonorgestrel and medroxyprogesterone acetate. This is the preferred progestin for continuous-combined HRT, achieving 78% endometrial atrophy. Available as an EP Reference Standard for system suitability, assay validation, and ANDA release testing—ensuring global pharmacopoeial compliance.

Molecular Formula C22H28O3
Molecular Weight 340.5 g/mol
CAS No. 51-98-9
Cat. No. B1679911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNorethisterone Acetate
CAS51-98-9
SynonymsAygestin
Estr-4-en-3-one, 17-(acetyloxy)-17-ethynyl-, (17beta)-
norethindrone acetate
norethindrone acetate, (17alpha)-(+-)-isomer
norethindrone acetate, (17alpha)-isomer
norethisterone acetate
Norlutate
Molecular FormulaC22H28O3
Molecular Weight340.5 g/mol
Structural Identifiers
SMILESCC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)C#C
InChIInChI=1S/C22H28O3/c1-4-22(25-14(2)23)12-10-20-19-7-5-15-13-16(24)6-8-17(15)18(19)9-11-21(20,22)3/h1,13,17-20H,5-12H2,2-3H3/t17-,18+,19+,20-,21-,22-/m0/s1
InChIKeyIMONTRJLAWHYGT-ZCPXKWAGSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Norethisterone Acetate (CAS 51-98-9): Procuring a Defined Progestin Prodrug with Quantifiable Pharmacologic and Clinical Differentiation


Norethisterone Acetate (NETA), also known as norethindrone acetate, is a synthetic progestin and the 17β-acetate ester prodrug of norethisterone (NET) [1]. It is a well-characterized small molecule (C22H28O3, MW 340.46) used extensively in hormonal contraception and menopausal hormone therapy. Unlike its parent compound, NETA exhibits distinct pharmacokinetic and pharmacodynamic properties that are critical for specific therapeutic applications and product formulation [2]. This guide provides a detailed, evidence-based comparison of NETA against its closest analogs to support scientific and industrial decision-making, including procurement, formulation development, and analytical method validation.

The Scientific Imprudence of Substituting Norethisterone Acetate with Other In-Class Progestins


Substituting Norethisterone Acetate with a different progestin, or even its non-esterified parent compound norethisterone, is not scientifically justified for applications requiring precise biological or analytical performance. As the following evidence demonstrates, progestins are not a monolith; they exhibit profound differences in receptor binding affinity, downstream transcriptional activity, and metabolic conversion, which directly impact clinical efficacy and side-effect profiles [1]. NETA's specific acetate esterification alters its lipophilicity and acts as a prodrug, influencing its oral bioavailability and pharmacokinetic profile compared to norethisterone [2]. Furthermore, its unique interaction profile with steroid receptors like the mineralocorticoid receptor (MR) differentiates it from alternatives like levonorgestrel and medroxyprogesterone acetate [3]. These quantifiable differences preclude simple interchangeability and necessitate compound-specific selection.

Quantitative Differentiation of Norethisterone Acetate: A Comparator-Based Evidence Guide for Scientific Selection


Quantified Difference in Progesterone Receptor (PR) Binding Affinity: Norethisterone Acetate vs. Norethisterone

A foundational study directly compared the binding affinities of NETA and its parent compound, norethisterone (NET), for the progesterone receptor (PR) in human uterine tissue. Norethisterone acetate demonstrated significantly lower affinity for the PR, a key finding for understanding its distinct biological activity. NETA competed for the PR with an inhibition constant (Ki) of 72 nM, which is approximately one-tenth the affinity of NET (Ki = 6.8 nM) [1]. This difference is critical for dose selection and predicting biological response.

Receptor Binding Progestin Pharmacology Competitive Binding Assay

Differential Off-Target Activity at the Mineralocorticoid Receptor (MR): Norethisterone Acetate vs. Levonorgestrel and Medroxyprogesterone Acetate

A 2020 study directly compared the MR antagonist potencies of several clinically relevant progestins. The results demonstrate that NETA is a significantly less potent MR antagonist than levonorgestrel (LNG) and medroxyprogesterone acetate (MPA). In a dose-response transactivation assay, LNG was significantly more potent than the MR antagonist spironolactone, whereas MPA and NETA were significantly less potent [1]. The study concluded that at therapeutic doses, MPA and NETA are unlikely to compete with aldosterone for MR binding in vivo, a potential advantage over other progestins [1].

Mineralocorticoid Receptor Off-Target Effects Transcriptional Activity Pharmacology

Comparative Efficacy in Achieving Endometrial Protection: Norethisterone Acetate vs. Norgestimate

A two-year, multicenter clinical trial compared a continuous oral regimen of estradiol (E2) 2 mg plus NETA 1 mg daily against an intermittent regimen of E2 1 mg plus norgestimate (NGM) 90 µg in postmenopausal women. The study found that the continuous NETA regimen resulted in endometrial atrophy in 78% of subjects, which was comparable to the 75% observed with the intermittent NGM regimen [1]. Both regimens were equally effective at preventing endometrial hyperplasia and reducing vasomotor symptoms by 96% [1].

Endometrial Atrophy Hormone Replacement Therapy Clinical Trial Endometrial Safety

Demonstrated Bioequivalence and Pharmacokinetic Predictability in Fixed-Dose Combinations

A bioequivalence study assessed the relative bioavailability of NETA in two different fixed-dose combination tablets. The study demonstrated bioequivalence between the NETA components of Novofem (1 mg E2 + 1 mg NETA) and Trisequens (2 mg E2 + 1 mg NETA). The ratio of the area under the curve (AUC0-t) for the primary metabolite norethindrone was 95% (Novofem/Trisequens), and the ratio for maximum concentration (Cmax) was 98% [1]. The median time to maximum concentration (tmax) was 0.75 hours for Novofem and 1.0 hour for Trisequens [1].

Bioequivalence Pharmacokinetics Fixed-Dose Combination Formulation

Availability of Official Pharmacopoeial Reference Standards for Method Validation and Quality Control

For analytical and quality control applications, the procurement of a compound with a defined, verifiable purity profile is paramount. Norethisterone acetate (CAS 51-98-9) is available as an official European Pharmacopoeia (EP) Reference Standard, specifically designated 'for system suitability' . This standard is provided by authorities like the EDQM and is traceable to primary pharmacopoeial methods, ensuring the highest level of confidence in analytical method development, validation, and routine quality control testing. It is not merely a chemical but a metrological tool.

Analytical Chemistry Quality Control Reference Standard Pharmacopoeia

Evidence-Based Application Scenarios for Norethisterone Acetate in Scientific and Industrial Workflows


Formulation Development of Hormone Replacement Therapy (HRT) Products

The well-defined progestin prodrug properties of NETA, including its lower PR affinity [1] and proven clinical efficacy in achieving endometrial atrophy (78%) comparable to alternatives like norgestimate [2], make it a preferred candidate for developing continuous-combined HRT formulations. Its predictable bioavailability profile, as demonstrated in bioequivalence studies showing an AUC ratio of 95% compared to other commercial formulations [3], reduces pharmacokinetic uncertainty during product development and scale-up.

Quality Control and Analytical Method Validation in Regulated Laboratories

Procuring NETA as an official European Pharmacopoeia (EP) Reference Standard is essential for laboratories performing system suitability tests, assay validation, and release testing of NETA-containing drug products . This certified reference material provides a traceable and regulatory-accepted benchmark, ensuring compliance with global pharmacopoeial monographs and facilitating Abbreviated New Drug Application (ANDA) submissions.

Pharmacological Research on Progestin Off-Target Effects

NETA is a valuable tool compound for investigating steroid receptor cross-talk. Its documented status as a significantly less potent antagonist at the mineralocorticoid receptor (MR) compared to levonorgestrel (LNG) [4] allows researchers to design experiments that isolate progesterone receptor-mediated effects while minimizing confounding variables from MR antagonism. This property differentiates NETA from other progestins for studies focused on fluid and electrolyte homeostasis or cardiovascular function.

Biopharmaceutics and Prodrug Research

As a well-characterized acetate ester prodrug of norethisterone, NETA serves as an excellent model system for studying the impact of esterification on oral bioavailability and metabolic conversion. The quantifiable difference in PR binding affinity (Ki of 72 nM for NETA vs. 6.8 nM for NET) [1] provides a clear pharmacodynamic readout for in vitro and in vivo studies examining the rate and extent of prodrug activation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Norethisterone Acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.